1-Methyl-4-(propane-1-sulfinyl)benzene
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Overview
Description
1-methyl-4-(propylsulfinyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group at the 1-position and a propylsulfinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(propylsulfinyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is first substituted with a methyl group through a Friedel-Crafts alkylation reaction. Subsequently, the propylsulfinyl group is introduced via a sulfoxidation reaction using appropriate reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of 1-methyl-4-(propylsulfinyl)benzene typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(propylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
1-methyl-4-(propylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products
Mechanism of Action
The mechanism of action of 1-methyl-4-(propylsulfinyl)benzene involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The benzene ring’s aromatic nature allows for interactions with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(methylsulfinyl)benzene: Similar structure but with a methylsulfinyl group instead of a propylsulfinyl group.
1-methyl-4-(ethylsulfinyl)benzene: Similar structure but with an ethylsulfinyl group instead of a propylsulfinyl group.
1-methyl-4-(butylsulfinyl)benzene: Similar structure but with a butylsulfinyl group instead of a propylsulfinyl group
Uniqueness
1-methyl-4-(propylsulfinyl)benzene is unique due to the specific length and properties of the propylsulfinyl group.
Properties
CAS No. |
21865-09-8 |
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Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-methyl-4-propylsulfinylbenzene |
InChI |
InChI=1S/C10H14OS/c1-3-8-12(11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
PAKKXSULXNLYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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